2-Bromo-6-(tert-butylamino)benzonitrile
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Overview
Description
2-Bromo-6-(tert-butylamino)benzonitrile: is an organic compound with the molecular formula C11H13BrN2 . It is a member of the aryl class of compounds and has a molecular weight of 253.14 g/mol . This compound is characterized by the presence of a bromine atom and a tert-butylamino group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(tert-butylamino)benzonitrile typically involves the bromination of 6-(tert-butylamino)benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(tert-butylamino)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Corresponding oxides or quinones.
Reduction Products: Reduced derivatives such as amines or alcohols.
Coupling Products: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Chemistry: 2-Bromo-6-(tert-butylamino)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various chemical reactions such as coupling, substitution, and reduction.
Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(tert-butylamino)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that undergoes various transformations to form desired products. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
- 2-Bromo-6-(methylamino)benzonitrile
- 2-Bromo-6-(ethylamino)benzonitrile
- 2-Bromo-6-(isopropylamino)benzonitrile
Comparison: 2-Bromo-6-(tert-butylamino)benzonitrile is unique due to the presence of the tert-butylamino group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. Compared to its analogs with smaller alkyl groups, it may exhibit different reaction rates and product distributions due to the bulkiness of the tert-butyl group.
Properties
IUPAC Name |
2-bromo-6-(tert-butylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13/h4-6,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPLPXAHLFBGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C(=CC=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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